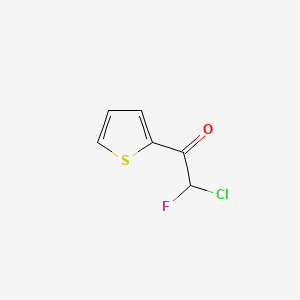![molecular formula C17H10F3N3 B12847425 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847425.png)
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with a phenyl group and a trifluoromethyl group. The presence of these substituents imparts distinct chemical and physical properties, making it a valuable molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline typically involves multi-step organic reactions
Formation of Pyrazoloquinoline Core: The initial step often involves the cyclization of an appropriate precursor, such as 2-aminobenzonitrile, with hydrazine derivatives under acidic or basic conditions to form the pyrazoloquinoline scaffold.
Introduction of Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a halogenated pyrazoloquinoline derivative in the presence of a palladium catalyst.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazoloquinoline core, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and organometallic reagents under palladium-catalyzed conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced pyrazoloquinolines, and various substituted derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its electroluminescent properties.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline varies depending on its application:
Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting signal transduction pathways.
Optoelectronic Properties: In materials science, the compound’s electroluminescent properties are attributed to the photoinduced charge transfer between the phenyl substituent and the pyrazoloquinoline core, leading to fluorescence emission.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline can be compared with other similar compounds such as:
1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]quinoline: Isomeric form with different substitution pattern, leading to variations in reactivity and applications.
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]quinoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric effects, making it particularly valuable for certain applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C17H10F3N3 |
|---|---|
Molekulargewicht |
313.28 g/mol |
IUPAC-Name |
1-phenyl-3-(trifluoromethyl)pyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C17H10F3N3/c18-17(19,20)15-13-10-11-6-4-5-9-14(11)21-16(13)23(22-15)12-7-2-1-3-8-12/h1-10H |
InChI-Schlüssel |
SDTMKDDPTGGXKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4C=C3C(=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


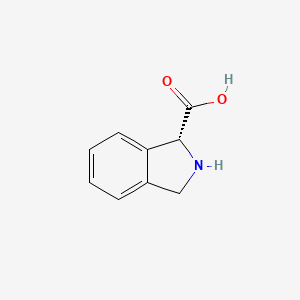
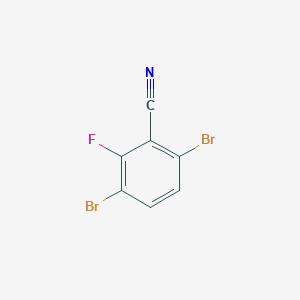

![2-[[3,5-Difluoro-4-(1,1,2,3,3-pentafluoroprop-2-enoxy)phenoxy]-difluoromethyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene](/img/structure/B12847378.png)
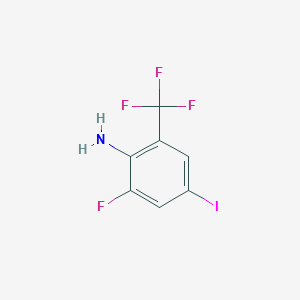
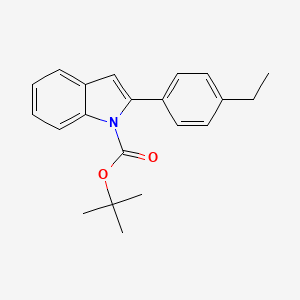
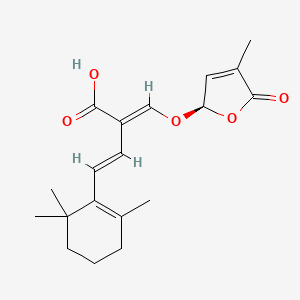
![N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12847412.png)

![1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole](/img/structure/B12847420.png)

